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molecular formula C5H4BrNO3 B1626597 5-(Bromomethyl)isoxazole-3-carboxylic acid CAS No. 95312-11-1

5-(Bromomethyl)isoxazole-3-carboxylic acid

Cat. No. B1626597
M. Wt: 205.99 g/mol
InChI Key: NLVFKSGKVJTKSU-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (4.27 mmol, 1 g) and lithium hydroxide (10.68 mmol, 0.256 g) were dissolved in THF (6.5 ml) and water (6.5 ml). The resulting mixture was stirred for 30 min at RT. The pH was adjusted to 4 with 1 M HCl and diluted with water. The mixture was extracted three times with EtOAc. The combined organics were dried, filtered and evaporated. 0.543 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 4.88 (s, 2H), 6.92 (s, 1H), 14.09 (bs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([O:10]CC)=[O:9])[CH:4]=1.[OH-].[Li+].Cl>C1COCC1.O>[Br:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC(=NO1)C(=O)OCC
Name
Quantity
0.256 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.543 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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